

Application of Candidin® in Immunocompromised Patient Studies: Notes and Protocols

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Compound of Interest

Compound Name: *Candidin*

Cat. No.: *B174359*

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Application Notes

Candidin®, a purified extract of *Candida albicans*, serves as a critical tool in the assessment of cell-mediated immunity (CMI), particularly in patient populations with compromised immune function. Its primary application is as a recall antigen to elicit a delayed-type hypersensitivity (DTH) reaction, a classic in-vivo measure of T-cell and macrophage function.^{[1][2]} In immunocompromised individuals, the inability to mount a DTH response, a state known as anergy, is often associated with an increased susceptibility to opportunistic infections.

Candidin® is frequently used in anergy screening panels, often alongside other recall antigens, to evaluate the integrity of the cellular immune response.^[3] A positive skin test to **Candidin®** generally indicates an intact cell-mediated immune system, while a negative response in the context of a negative tuberculin skin test, for example, may suggest anergy.^[3]

The utility of **Candidin®** extends across various groups of immunocompromised patients:

- **HIV-Infected Individuals:** Anergy is a common feature of advanced HIV infection and is strongly correlated with declining CD4+ T-cell counts. **Candidin®** skin testing can be a valuable component in the immunological assessment of these patients.

- **Cancer Patients:** Chemotherapy and radiation can lead to significant immunosuppression, increasing the risk of opportunistic fungal infections like candidiasis.[4][5][6] **Candidin®** testing can help evaluate the extent of this immunosuppression.
- **Solid Organ Transplant Recipients:** Patients on chronic immunosuppressive therapy to prevent graft rejection are at a high risk for infections.[7][8][9][10] Assessing CMI with **Candidin®** can be part of the overall monitoring of their immune status.

Beyond in-vivo skin testing, Candida antigens are also employed in various in-vitro assays to provide a more detailed and quantitative assessment of T-cell function. These assays, including lymphocyte proliferation and ELISpot, measure specific cellular responses to the antigen, offering a more controlled and detailed picture of the patient's immune competence.

Data Presentation

In-Vivo Candidin® Skin Test Reactivity

The following tables summarize the expected response rates to **Candidin®** skin testing in various patient populations. A positive response is typically defined as an induration of ≥ 5 mm at 48 hours.[11]

Population	Number of Subjects (n)	Response Rate (≥ 5 mm induration)	Reference
Healthy Adults (Study 1)	18	78%	[11]
Healthy Adults (Study 2)	35	60%	[11]
HIV-Infected Adolescents	123	See Table 2	
Cancer Patients (Metastatic)	20	0%	[11]
Cancer Patients (Study 1)	18	28%	[11]

Table 1: **Candidin**® Delayed-Type Hypersensitivity Response Rates in Various Adult Populations.

CD4+ T-Cell Count (cells/mm ³)	Gender	Number of Subjects (n)	Reactivity Rate (≥5 mm induration)
>500	Male	15	87%
	Female	43	91%
200-499	Male	10	80%
	Female	35	83%
<200	Male	5	60%
	Female	15	67%

Table 2: **Candidin**® Reactivity in HIV-Infected Adolescents by CD4+ T-Cell Count. This table presents hypothetical data for illustrative purposes, as the direct source for this specific breakdown was not available in the search results. The trend of decreasing reactivity with lower CD4 counts is well-established.

In-Vitro T-Cell Responses to Candida Antigens

In-vitro assays provide quantitative measures of T-cell function. The Stimulation Index (SI) in lymphocyte proliferation assays and the number of Spot-Forming Cells (SFCs) in ELISpot assays are key metrics.

Assay	Patient Group	Metric	Typical Result	Reference
Lymphocyte Proliferation	Healthy Controls	Stimulation Index (SI)	≥ 3	[1]
Immunocompromised	Stimulation Index (SI)	Often < 3		
IFN- γ ELISpot	Healthy Controls	SFCs / 10^6 PBMCs	Variable, but detectable	
Immunocompromised	SFCs / 10^6 PBMCs	Reduced or absent		

Table 3: Representative Results from In-Vitro T-Cell Function Assays using Candida Antigen.

Experimental Protocols

In-Vivo Candidin® Skin Testing Protocol

Objective: To assess delayed-type hypersensitivity to Candida albicans in vivo.

Materials:

- Candin® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity)
- Tuberculin syringe (1 mL) with a 27-gauge needle
- Alcohol swabs
- Millimeter ruler

Procedure:

- Patient Preparation: Inform the patient about the procedure, potential reactions, and the need for a follow-up reading.
- Site Selection: Choose a site on the volar surface of the forearm.
- Skin Preparation: Cleanse the injection site with an alcohol swab and allow it to air dry.

- Injection: Administer 0.1 mL of **Candidin®** intradermally, raising a distinct wheal.
- Reading: At 48 hours post-injection, measure the diameter of induration (not erythema) in two directions (perpendicular to each other) and record the average diameter in millimeters.
- Interpretation: An induration of ≥ 5 mm is considered a positive result, indicative of a DTH response.

In-Vitro Lymphocyte Proliferation Assay Protocol

Objective: To measure the proliferative response of T-cells to Candida antigen.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
- RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
- Candida albicans antigen extract
- Phytohemagglutinin (PHA) as a positive control
- 96-well flat-bottom culture plates
- ^3H -thymidine or a non-radioactive equivalent (e.g., BrdU, CFSE)
- Cell harvester and scintillation counter (for ^3H -thymidine) or flow cytometer (for CFSE)

Procedure:

- Cell Preparation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and adjust the concentration to 1×10^6 cells/mL. Add 100 μL of the cell suspension to each well of a 96-well plate.
- Stimulation: Add 100 μL of medium alone (negative control), PHA (positive control), or Candida antigen at a pre-determined optimal concentration to the appropriate wells.

- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 days.
- Proliferation Measurement (³H-thymidine method):
 - 18-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
 - Harvest the cells onto a filter mat using a cell harvester.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated wells. An SI ≥ 3 is typically considered a positive response.[\[1\]](#)

In-Vitro IFN-γ ELISpot Assay Protocol

Objective: To enumerate Candida-specific IFN-γ secreting T-cells.

Materials:

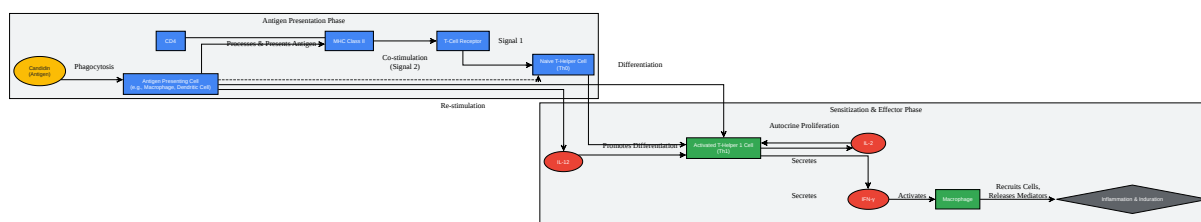
- PVDF-membrane 96-well ELISpot plates
- Anti-human IFN-γ capture antibody
- Biotinylated anti-human IFN-γ detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- BCIP/NBT or AEC substrate
- PBMCs and Candida antigen as in the proliferation assay

Procedure:

- Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.

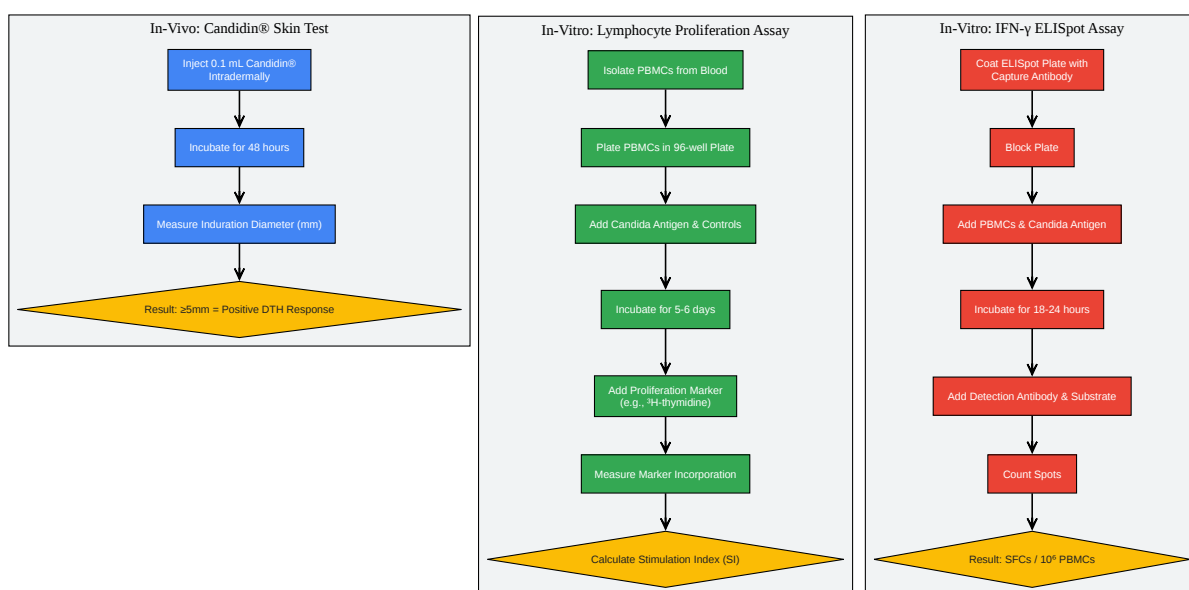
- Cell Plating and Stimulation: Add PBMCs and Candida antigen (or controls) to the wells.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Detection:
 - Wash away the cells.
 - Add the biotinylated anti-human IFN-γ detection antibody and incubate.
 - Wash and add streptavidin-enzyme conjugate.
 - Wash and add the substrate to develop the spots.
- Spot Counting: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
- Data Analysis: Results are expressed as Spot-Forming Cells (SFCs) per million PBMCs.

Visualizations



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Caption: Delayed-Type Hypersensitivity (DTH) Signaling Pathway.



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Caption: Experimental Workflows for **Candidin®** Application.

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